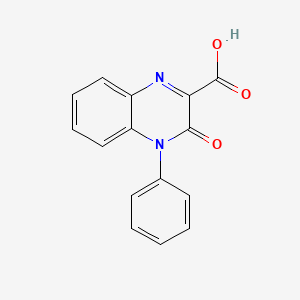

3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid

Overview

Description

3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C15H10N2O3 . It has a molecular weight of 266.25 g/mol .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid, has been reported in various studies . For instance, novel quinoxaline derivatives have been synthesized via the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, and carbon disulphide .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid include a molecular weight of 266.25 g/mol . The compound should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid, focusing on six unique fields:

Pharmaceutical Development

3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid is a valuable compound in pharmaceutical research due to its potential as a lead compound for drug development. Its unique structure allows for the exploration of various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers are particularly interested in its ability to inhibit specific enzymes and receptors, making it a promising candidate for new therapeutic agents .

Neuroprotective Agents

This compound has shown potential in the development of neuroprotective agents . Studies suggest that derivatives of quinoxaline can protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . By modulating specific pathways, 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid could help in designing drugs that slow down or prevent the progression of these diseases .

Organic Synthesis

In the field of organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in the synthesis of heterocyclic compounds. These synthesized compounds can then be tested for a range of biological activities, further expanding the scope of chemical research .

Material Science

3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid is also explored in material science for the development of new materials with unique properties. Its derivatives can be used to create polymers and other materials that exhibit specific mechanical, thermal, or electrical properties. This application is particularly relevant in the development of advanced materials for electronics, coatings, and other industrial applications .

Catalysis

The compound has potential applications in catalysis . Its structure can be modified to create catalysts that facilitate various chemical reactions. These catalysts can be used in industrial processes to improve efficiency and selectivity, reducing the need for harsh conditions and minimizing waste. Research in this area focuses on developing environmentally friendly catalytic processes .

Agricultural Chemistry

In agricultural chemistry, 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid is investigated for its potential as a pesticide or herbicide . Its ability to interfere with specific biological pathways in pests and weeds makes it a candidate for developing new agrochemicals. These compounds can help in managing pest resistance and reducing the environmental impact of traditional pesticides .

Safety and Hazards

properties

IUPAC Name |

3-oxo-4-phenylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-14-13(15(19)20)16-11-8-4-5-9-12(11)17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDXHYKTWCGQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856676 | |

| Record name | 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | |

CAS RN |

860502-84-7 | |

| Record name | 3-Oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)

![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)

![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)

![1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3158697.png)